ORC-13661 HCl
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Overview
Description
ORC-13661, also known as BPN-13661, is a Potent, Well Tolerated and Orally Active Protective Agents Against Aminoglycoside-Induced Hearing Loss. ORC-13661 protects mechanosensory hair cells with HC50 of 120 nM and demonstrated 100% protection in the zebrafish assay, superior physiochemical and pharmacokinetic and toxicologic properties as well as complete in vivo protection in rats. ORC-13661 is being developed by Oricula Therapeutics.
Scientific Research Applications
Protection of Sensory Hair Cells
ORC-13661 HCl has been demonstrated to be a protective agent against ototoxicity caused by aminoglycoside antibiotics and cisplatin, which are known to cause the loss of sensory hair cells from the inner ear. In studies involving zebrafish larvae and mouse cochlear cultures, ORC-13661 showed robust protection of hair cells against these ototoxins. It also proved effective in preventing hearing loss in rats treated with amikacin, and in reducing the loading of neomycin into lateral line hair cells. This suggests that ORC-13661 could be a versatile protectant, particularly in blocking the mechanoelectrical transducer (MET) channel in outer hair cells, thus potentially reducing the toxicity of these agents (Kitcher et al., 2019).
Development of Protective Agents Against Hearing Loss
This compound is part of a series of compounds optimized for protecting against aminoglycoside antibiotic-induced hair cell death. This series, starting from a compound identified as ORC-001, was found to be safe and drug-like for validating otoprotection in vivo. ORC-13661 specifically demonstrated superior physiochemical, pharmacokinetic, and toxicologic properties, as well as complete in vivo protection in rats. This makes it a promising candidate for protecting against drug-induced hearing loss (Chowdhury et al., 2018).
Scientific Research Applications of this compound
Protection Against Ototoxicity
This compound has shown promise in protecting sensory hair cells from ototoxicity caused by aminoglycoside antibiotics and cisplatin, which are known to cause hearing loss. This protection extends across multiple species, as demonstrated in zebrafish larvae and mouse cochlear cultures, and involves blocking the mechanoelectrical transducer (MET) channel in outer hair cells. This suggests its potential as a versatile protectant against hearing loss due to these ototoxins (Kitcher et al., 2019).
Optimization for Otoprotection
Further studies have focused on optimizing the structure and properties of compounds like ORC-13661 for enhanced otoprotection. ORC-13661 was derived from a urea-thiophene carboxamide compound, showing significant improvement in protective potency and pharmacokinetic properties. This advancement highlights its potential for practical use in protecting against aminoglycoside-induced hearing loss (Chowdhury et al., 2018).
Properties
CAS No. |
1589571-77-6 |
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Molecular Formula |
C18H20Cl2N4O2S |
Molecular Weight |
427.344 |
IUPAC Name |
(8S)-2-(3-(4-chlorophenyl)ureido)-9-methyl-5,6,7,8-tetrahydro-4H-5,8-epiminocyclohepta[b]thiophene-3-carboxamide hydrochloride |
InChI |
InChI=1S/C18H19ClN4O2S.ClH/c1-23-11-6-7-13(23)15-12(8-11)14(16(20)24)17(26-15)22-18(25)21-10-4-2-9(19)3-5-10;/h2-5,11,13H,6-8H2,1H3,(H2,20,24)(H2,21,22,25);1H/t11?,13-;/m0./s1 |
InChI Key |
AILAJXCIBMDGMN-IYWIJXFJSA-N |
SMILES |
O=C(C1=C(NC(NC2=CC=C(Cl)C=C2)=O)SC3=C1CC4CC[C@@H]3N4C)N.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ORC-13661; ORC 13661; ORC13661; BPN-13661; BPN 13661; BPN13661. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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